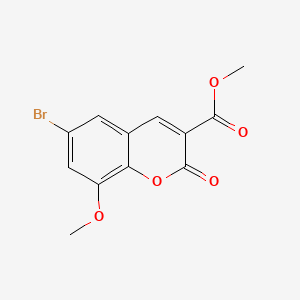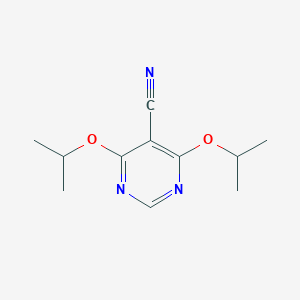
6-(3-Azetidinyl)-2-methylquinoline Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32662245 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of MFCD32662245 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method for this crystal form is simple and suitable for industrial large-scale production . The process involves the selection of a crystal form A-I and the use of specific reagents to achieve the desired solubility and stability.
Industrial Production Methods
Industrial production of MFCD32662245 leverages the same synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in large quantities without compromising quality. The preparation method is designed to be straightforward, facilitating easy implementation in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
MFCD32662245 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For instance, ambient catalyst-free oxidation reactions of aromatic amines using water radical cations have been explored, demonstrating the compound’s versatility in different reaction conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of aromatic amines can lead to the formation of quaternary ammonium cations, which are significant in drug development .
Applications De Recherche Scientifique
MFCD32662245 has a wide range of scientific research applications across various fields:
Chemistry: The compound is used in studying catalytic reactions and exploring new synthetic pathways.
Biology: It plays a role in understanding biological mechanisms and developing new biochemical assays.
Medicine: MFCD32662245 is investigated for its potential therapeutic effects and its role in drug development.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and other chemicals
Mécanisme D'action
The mechanism of action of MFCD32662245 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved vary depending on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds share similarities with MFCD32662245, including those with similar molecular structures and reactivity profiles. Some of these compounds include:
- Triazolo ring compounds
- Methanesulfonate derivatives
- Aromatic amines
Uniqueness
What sets MFCD32662245 apart from these similar compounds is its unique combination of stability, reactivity, and versatility. These properties make it particularly valuable for a wide range of applications, from scientific research to industrial production .
Propriétés
Formule moléculaire |
C13H15ClN2 |
|---|---|
Poids moléculaire |
234.72 g/mol |
Nom IUPAC |
6-(azetidin-3-yl)-2-methylquinoline;hydrochloride |
InChI |
InChI=1S/C13H14N2.ClH/c1-9-2-3-11-6-10(12-7-14-8-12)4-5-13(11)15-9;/h2-6,12,14H,7-8H2,1H3;1H |
Clé InChI |
GCOZIFUWNJPNFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C=C(C=C2)C3CNC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one](/img/structure/B13703099.png)

![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine](/img/structure/B13703110.png)
![[Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester](/img/structure/B13703117.png)





![(2S,4R)-1-[(2S)-2-(7-bromoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13703162.png)
![4-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13703163.png)

![2-[4-(2-Chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B13703165.png)
